
L-Alanine methyl ester hydrochloride
Overview
Description
Mechanism of Action
Target of Action
L-Alanine methyl ester hydrochloride is a derivative of the amino acid L-Alanine . It is primarily used as a reagent in solution phase peptide synthesis . Its primary targets are the peptide chains that are being synthesized.
Mode of Action
This compound interacts with its targets by being incorporated into the peptide chains during the synthesis process . It can be used to synthesize dipeptides , and it is also used as a starting material in the synthesis of alanine isoxazolidide .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in peptide synthesis. By being incorporated into peptide chains, it can influence the structure and function of the resulting peptides .
Result of Action
The molecular and cellular effects of this compound’s action are dependent on the specific peptides that it is used to synthesize. For example, it has been used in the synthesis of azidothymidine (AZT) nucleotides with anti-HIV activity, as well as anticancer agents .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is hygroscopic and should be stored under inert gas and away from moisture . Additionally, its reactivity in peptide synthesis can be affected by the specific conditions of the reaction, such as temperature and pH .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Alanine methyl ester hydrochloride can be synthesized through the esterification of L-alanine with methanol in the presence of trimethylchlorosilane. This method is advantageous due to its mild reaction conditions, simple workup, and good to excellent yields . The reaction typically occurs at room temperature, making it a convenient and efficient process.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of gaseous hydrochloric acid or sulfuric acid as catalysts for the esterification process. These methods are scalable and can produce large quantities of the compound with high purity .
Chemical Reactions Analysis
Types of Reactions
L-Alanine methyl ester hydrochloride undergoes various chemical reactions, including:
Esterification: The formation of esters from carboxylic acids and alcohols.
Hydrolysis: The breakdown of the ester bond in the presence of water, yielding L-alanine and methanol.
Peptide Synthesis: The formation of peptide bonds between amino acids.
Common Reagents and Conditions
Trimethylchlorosilane: Used in the esterification process.
Methanol: Acts as a solvent and reactant in esterification.
Hydrochloric Acid: Used in hydrolysis reactions.
Major Products Formed
L-Alanine: Formed through hydrolysis.
Dipeptides: Formed through peptide synthesis.
Scientific Research Applications
L-Alanine methyl ester hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- L-Alanine ethyl ester hydrochloride
- L-Alanine isopropyl ester hydrochloride
- L-Alanine tert-butyl ester hydrochloride
Uniqueness
L-Alanine methyl ester hydrochloride is unique due to its high reactivity and versatility in peptide synthesis. Its ability to form stable ester bonds under mild conditions makes it a preferred choice for researchers and industrial applications .
Properties
IUPAC Name |
methyl (2S)-2-aminopropanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2.ClH/c1-3(5)4(6)7-2;/h3H,5H2,1-2H3;1H/t3-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUKFAFDFHZKPI-DFWYDOINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2491-20-5 | |
Record name | Alanine methyl ester hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2491-20-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl L-alaninate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.867 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a common application of L-Alanine methyl ester hydrochloride in organic synthesis?
A1: this compound serves as a valuable building block in peptide synthesis. [] For instance, it can be coupled with 2,6-pyridinedicarbonyl dichloride to yield 2,6-bis-carboxamide pyridine methyl esters, which can be further derivatized into various Schiff's bases with potential antimicrobial properties. []
Q2: Are there any alternative methods for synthesizing this compound?
A2: While traditional methods exist, a recent study reported a streamlined approach for synthesizing this compound. [] This method involves reacting L-Alanine with thionyl chloride in a methanol solution. This approach offers several advantages including simplified operation, reduced reaction time, high product purity without requiring additional purification steps, and yields exceeding 92%. []
Q3: Has the crystal structure of this compound been determined?
A3: Yes, the crystal structure of this compound monohydrate has been elucidated. [] The compound forms a two-dimensional network through intermolecular hydrogen bonding. Interestingly, the crystal exhibits non-merohedral twinning, with a twofold rotation about the reciprocal c* axis as the twin operation. []
Q4: Has this compound been investigated for its physicochemical properties in solution?
A4: Research has explored the physicochemical interactions of this compound in aqueous binary mixtures with L-Valine methyl ester hydrochloride. [] These studies investigated solute-solute and solute-solvent interactions across a range of temperatures using volumetric and compressional techniques. []
Q5: Has this compound been used in the development of any biocatalyzed processes?
A5: Yes, this compound is a key substrate in the enzymatic synthesis of L-Alanyl-L-glutamine. [] This reaction utilizes α-amino acid ester acyltransferase from Sphingobacterium siyangensis (SAET) to couple this compound with L-Glutamine. This enzymatic approach provides a highly efficient method for producing L-Alanyl-L-glutamine, achieving a molar yield of 67% in a short reaction time. []
Q6: Are there any known chiral applications of this compound?
A6: this compound played a crucial role in the asymmetric synthesis of (2R,5S)-2-t-Butyl-3,5-dimethylimidazolidin-4-one, a valuable organocatalyst. []
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